molecular formula C3H6N2O3 B1345477 4,5-Dihydroxyimidazolidin-2-one CAS No. 3720-97-6

4,5-Dihydroxyimidazolidin-2-one

Cat. No.: B1345477
CAS No.: 3720-97-6
M. Wt: 118.09 g/mol
InChI Key: NNTWKXKLHMTGBU-UHFFFAOYSA-N
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Description

4,5-Dihydroxyimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C3H6N2O3. It is characterized by the presence of two hydroxyl groups attached to the imidazolidinone ring.

Mechanism of Action

Target of Action

The primary targets of 4,5-Dihydroxyimidazolidin-2-one are N-(carboxyalkyl)ureas , N-(hydroxyalkyl)ureas , and N-(aminoalkyl)ureas . These targets play a crucial role in various biochemical reactions, particularly in the formation of glycolurils .

Mode of Action

This compound interacts with its targets through a process known as α-ureidoalkylation . This interaction results in changes to the structure of the target molecules, leading to the formation of new compounds such as N-(carboxyalkyl)glycoluril methyl or isopropyl esters .

Biochemical Pathways

The α-ureidoalkylation of N-(carboxyalkyl)ureas with this compound proceeds through a tandem sequence of α-ureidoalkylation and esterification . This reaction pathway leads to the formation of N-(carboxyalkyl)glycoluril methyl or isopropyl esters . The downstream effects of this pathway involve the formation of new types of glycolurils .

Result of Action

The result of the action of this compound is the formation of N-(carboxyalkyl)glycoluril methyl or isopropyl esters . These are new types of glycolurils that were previously unknown . The formation of these compounds suggests that this compound may have potential applications in various chemical and pharmaceutical processes.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of alcohol. For instance, the reaction of N-(carboxyalkyl)ureas with this compound in methyl or isopropyl alcohol leads to the formation of N-(carboxyalkyl)glycoluril methyl or isopropyl esters . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Biochemical Analysis

Biochemical Properties

4,5-Dihydroxyimidazolidin-2-one plays a significant role in biochemical reactions, particularly in the α-ureidoalkylation of N-hydroxyalkylureas . This compound interacts with various enzymes and proteins, facilitating the formation of glycolurils and their derivatives. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the reaction intermediates and products .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of glycolurils, which are known to have nootropic activity . This compound can modulate cell function by interacting with specific enzymes and proteins, thereby altering the cellular metabolic pathways and gene expression profiles .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in α-ureidoalkylation reactions. This compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules, leading to the formation of stable intermediates and products . The binding interactions with biomolecules, such as enzymes and proteins, facilitate the stabilization of these intermediates, thereby enhancing the reaction efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under specific conditions, such as in the presence of inert gases and at low temperatures . Over time, the compound may undergo degradation, leading to the formation of byproducts that can influence cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive functions and exhibit nootropic activity . At higher doses, it may cause toxic or adverse effects, such as cellular stress and apoptosis . The threshold effects and toxicity levels need to be carefully studied to determine the safe dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of glycolurils and their derivatives . The compound interacts with enzymes such as ureases and glyoxalases, which facilitate its conversion into different metabolites . These interactions can affect the metabolic flux and levels of specific metabolites within the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of the compound can influence its activity and function within the cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . The compound’s activity and function can be influenced by its subcellular localization, which is often directed by specific targeting signals and post-translational modifications . These modifications can affect the compound’s stability, interactions with other biomolecules, and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyimidazolidin-2-one can be synthesized through the condensation of ureas or thioureas with glyoxal or 1,2-dioxo-1,2-diphenylethane. The reaction typically exhibits high diastereoselectivity, leading to the formation of racemates (trans-diastereomers) and meso-forms (cis-diastereomers) . The reaction conditions often involve the use of solvents such as water or alcohols and may require heating to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4,5-dihydroxyimidazolidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTWKXKLHMTGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC(=O)N1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052049
Record name 4,5-Dihydroxyimidazolidin-2-one
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Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [Sigma-Aldrich MSDS]
Record name 2-Imidazolidinone, 4,5-dihydroxy-
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Record name 4,5-Dihydroxy-2-imidazolidinone
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CAS No.

3720-97-6
Record name Dihydroxyethyleneurea
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Record name 2-Imidazolidinone, 4,5-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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